molecular formula C19H17ClN4O B11996296 5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide

5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide

Cat. No.: B11996296
M. Wt: 352.8 g/mol
InChI Key: COCYLHFVJKGNPN-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the 4-CL-Phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Formation of the carboxylic acid group: This can be done through oxidation reactions, such as the use of potassium permanganate or other oxidizing agents.

    Addition of the (1-P-tolyl-ethylidene)-hydrazide group: This step involves the condensation of the pyrazole carboxylic acid with a hydrazide derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above steps, with optimization for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylate derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-pyrazole-3-carboxylic acid: Lacks the 4-CL and (1-P-tolyl-ethylidene)-hydrazide groups.

    5-(4-Methyl-Phenyl)-2H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.

    5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid: Lacks the (1-P-tolyl-ethylidene)-hydrazide group.

Uniqueness

The presence of both the 4-CL-Phenyl and (1-P-tolyl-ethylidene)-hydrazide groups in 5-(4-CL-Phenyl)-2H-pyrazole-3-carboxylic acid (1-P-tolyl-ethylidene)-hydrazide makes it unique compared to other pyrazole derivatives. These groups can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN4O/c1-12-3-5-14(6-4-12)13(2)21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

COCYLHFVJKGNPN-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.